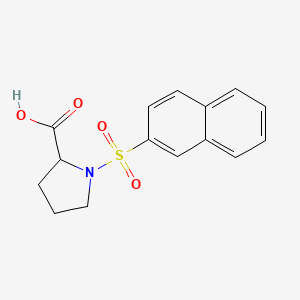

1-(2-Naphthylsulfonyl)proline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c17-15(18)14-6-3-9-16(14)21(19,20)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNYVKRDASNULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Catalytic Utility of N Naphthylsulfonylproline Derivatives in Enantioselective Transformations

Organocatalytic Applications in Carbon-Carbon Bond Formation

N-Aryl- and N-alkylsulfonylproline derivatives, including 1-(2-Naphthylsulfonyl)proline, have emerged as a significant class of organocatalysts. These catalysts are particularly effective in promoting various carbon-carbon bond-forming reactions. The modification of the proline core with a sulfonyl group enhances the catalyst's properties, influencing its solubility, acidity, and steric environment. This, in turn, allows for high levels of stereocontrol in a range of important chemical transformations. The utility of proline and its derivatives is widespread in organocatalysis, with notable applications in Aldol (B89426) additions, Michael additions, and Mannich reactions, which are fundamental processes for constructing complex molecular architectures. mdpi.comtcichemicals.com

Proline-based organocatalysts can be broadly categorized into several classes, including proline esters, prolinamides, and proline sulfonamides. nih.govresearchgate.net Proline sulfonamides, the class to which this compound belongs, have proven to be highly effective in facilitating enantioselective and diastereoselective C-C bond-forming reactions. nih.gov These catalysts operate through mechanisms involving the formation of nucleophilic enamine or electrophilic iminium ion intermediates, mirroring the reactivity of proline itself but often with improved selectivity and efficiency. 20.210.105

Asymmetric Aldol Reactions Catalyzed by Proline Sulfonamides

The asymmetric aldol reaction is a cornerstone of synthetic organic chemistry for the stereoselective formation of carbon-carbon bonds and the generation of β-hydroxy carbonyl compounds. wikipedia.orgscirp.org While L-proline itself is a classic catalyst for this transformation, its derivatives, such as proline sulfonamides, have been developed to overcome some of its limitations and improve performance. wikipedia.orgresearchgate.netmdpi.com Several research groups have reported the use of proline sulfonamides as effective organocatalysts in enantioselective aldol reactions. nih.gov These catalysts have demonstrated high efficacy in reactions involving various ketones and aldehydes, often providing the desired aldol products with high yields and excellent stereoselectivities. nih.gov

The general success of proline-type organocatalysts is attributed to their ability to mimic the function of Type I aldolase (B8822740) enzymes, activating the carbonyl donor through enamine formation. The sulfonamide moiety attached to the proline nitrogen atom plays a crucial role in tuning the catalyst's steric and electronic properties, which directly impacts the transition state of the reaction and, consequently, the stereochemical outcome. nih.govresearchgate.net Research has shown that N-arylsulfonylproline derivatives can effectively catalyze the direct asymmetric aldol reaction between ketones and aromatic aldehydes, leading to high enantiomeric excesses.

Proline sulfonamides have been successfully applied as catalysts in both intermolecular and intramolecular asymmetric aldol reactions. The intermolecular reaction, which involves the coupling of two separate ketone and aldehyde molecules, is a common benchmark for testing the efficacy of new catalysts. semanticscholar.org For instance, the reaction between acetone (B3395972) and various aromatic aldehydes catalyzed by silica-supported proline-based peptides has been shown to generate products with high yields (up to 97%) and enantiomeric excesses (up to 96%). nih.gov

The intramolecular variant, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, involves the cyclization of a single molecule containing both ketone and aldehyde functionalities. wikipedia.org This reaction is synthetically valuable for constructing cyclic systems with high stereocontrol. Proline and its derivatives are well-known catalysts for this process. While specific examples focusing solely on this compound in intramolecular aldol reactions are less detailed in the provided literature, the broader class of proline sulfonamides has been explored for their potential in various C-C bond-forming reactions, with the expectation that they would exhibit strong catalytic activity in such cyclizations due to their structural similarity to proline. nih.govresearchgate.net

The table below illustrates the performance of a representative proline derivative catalyst in the intermolecular aldol reaction between cyclohexanone (B45756) and various aromatic aldehydes.

| Entry | Aldehyde (ArCHO) | Time (h) | Yield (%) | diastereomeric ratio (anti/syn) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | 24 | 99 | >95:5 | 99 |

| 2 | 4-Chlorobenzaldehyde | 48 | 85 | >95:5 | 98 |

| 3 | Benzaldehyde | 72 | 70 | 95:5 | 96 |

| 4 | 4-Methoxybenzaldehyde | 96 | 65 | 94:6 | 95 |

Data is representative of proline derivative catalyzed reactions and may not be specific to this compound.

The execution of organocatalytic reactions in aqueous media is a significant goal in green chemistry. While proline-catalyzed aldol reactions are typically performed in polar aprotic solvents like DMSO or DMF, research has explored the use of water. mdpi.com However, using water as a solvent with unmodified proline often leads to poor reactivity and stereocontrol. mdpi.comresearchgate.net To address this, specialized systems have been developed. For example, water/methanol mixtures have been shown to be simple and effective media for intermolecular aldol reactions using proline. mdpi.com

Furthermore, the use of proline derivatives in aqueous micelles or in the presence of metal complexes like Zn-proline has been investigated to enhance catalytic activity in water. researchgate.netnih.gov Zinc complexes of proline, for instance, are efficient catalysts for the aldol addition of p-nitrobenzaldehyde and acetone in aqueous medium, providing quantitative yields and moderate enantiomeric excesses. nih.gov Proline sulfonamides with lipophilic side chains have been designed to function in aqueous emulsion systems, where the hydrophobic interactions can promote the reaction. The development of such catalysts is crucial for creating more environmentally benign synthetic protocols.

Asymmetric Mannich Reactions

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable precursors for amino acids, amino alcohols, and other biologically active molecules. 20.210.105nih.gov Proline and its derivatives are excellent catalysts for direct, three-component asymmetric Mannich reactions involving a ketone, an aldehyde, and an amine. nih.gov Proline sulfonamides have also been identified as effective catalysts in this transformation. nih.govresearchgate.net

These catalysts activate the ketone via enamine formation, which then attacks an imine generated in situ from the aldehyde and amine. The steric and electronic properties of the sulfonamide group are critical for achieving high diastereo- and enantioselectivity. The reaction scope is broad, accommodating a variety of ketones and pre-formed imines. For example, reactions catalyzed by designed amino acids have afforded anti-amino aldehyde products in excellent diastereo- and enantioselectivities (anti:syn up to 98:2, >99% ee). nih.gov The development of catalysts that can selectively produce either the syn or anti diastereomer is a key area of research. nih.gov

The table below shows results for a direct, three-component Mannich reaction catalyzed by a proline derivative.

| Entry | Ketone | Aldehyde | Amine | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | 94 | >95:5 | 96 (syn) |

| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | p-Anisidine | 98 | >99:1 | >99 (anti) |

| 3 | Acetone | Isovaleraldehyde | p-Anisidine | 51 | >95:5 | 93 (syn) |

| 4 | Hydroxyacetone | 4-Nitrobenzaldehyde | p-Anisidine | 95 | 93:7 | 98 (syn) |

Data is representative of proline derivative catalyzed reactions and may not be specific to this compound.

Asymmetric Michael Additions

The Michael addition, or conjugate addition, is a fundamental reaction for C-C bond formation where a nucleophile adds to an α,β-unsaturated carbonyl compound. scirp.org The use of proline and its derivatives as organocatalysts for asymmetric Michael additions has been extensively studied. researchgate.netmdpi.com These catalysts activate the donor molecule (often a ketone or aldehyde) by forming a nucleophilic enamine, which then adds to the Michael acceptor (e.g., a nitroolefin or enone). mdpi.com

Proline sulfonamides have shown utility in this area, catalyzing the addition of carbonyl compounds to various acceptors with high stereoselectivity. nih.gov For example, proline-derived bifunctional secondary amine organocatalysts have been used for Michael additions in water, providing high yields and excellent stereoselectivities (dr up to 99:1 and ee up to 99%). researchgate.net The development of catalysts like 3-decyl-β-proline, which has a lipophilic substituent, has been shown to promote Michael reactions in water with high yields and diastereoselectivity due to hydrophobic interactions. nih.gov These findings highlight the potential of modified proline catalysts, including N-sulfonyl derivatives, to perform efficiently in environmentally friendly solvents.

The table below presents data from the asymmetric Michael addition of various aldehydes to nitrostyrene.

| Entry | Aldehyde | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (ee, %) |

|---|---|---|---|---|

| 1 | Propanal | 87 | 95:5 | 99 (syn) |

| 2 | Butanal | 91 | 93:7 | 98 (syn) |

| 3 | Pentanal | 93 | 92:8 | 97 (syn) |

| 4 | Hexanal | 95 | 92:8 | 97 (syn) |

Data is representative of proline derivative catalyzed reactions and may not be specific to this compound.

Other Organocatalytic Processes

Beyond the canonical aldol, Mannich, and Michael reactions, proline sulfonamides and related derivatives are versatile catalysts for other organocatalytic C-C bond-forming processes. These include formal aza-Diels-Alder reactions and various tandem or cascade reactions. nih.govresearchgate.net For instance, tandem Michael/Mannich reactions have been developed that allow for the rapid construction of complex, stereochemically rich molecules from simple starting materials in a single operation. nih.gov

The ability of these catalysts to construct all-carbon quaternary stereocenters with high enantioselectivity and diastereoselectivity is a particularly noteworthy feature. nih.gov The continued exploration of N-sulfonylproline derivatives in novel transformations is an active area of research, aiming to expand the toolkit of synthetic chemists for efficient and stereoselective synthesis.

Application as Chiral Ligands in Asymmetric Metal Catalysis

N-acylated amino acids, particularly proline derivatives, are a cornerstone in the field of asymmetric catalysis. The introduction of a sulfonyl group, such as the 2-naphthylsulfonyl moiety, to the proline nitrogen atom significantly influences the steric and electronic properties of the resulting ligand. This modification is crucial for fine-tuning the ligand's interaction with a metal center and, consequently, for achieving high levels of stereocontrol in a variety of chemical transformations.

The design of effective proline-based chiral ligands, including N-naphthylsulfonylproline derivatives, is guided by several key principles aimed at creating a well-defined and influential chiral environment around a metal catalyst.

Rigidity and Conformational Control: The inherent rigidity of the pyrrolidine (B122466) ring of proline provides a robust chiral scaffold. The attachment of a sterically demanding group like a naphthylsulfonyl moiety further restricts the conformational freedom of the ligand. This rigidity is paramount for creating a predictable and stable chiral pocket that effectively shields one face of the substrate, thereby directing the approach of the reacting species.

Steric Hindrance: The bulky naphthyl group serves as a "chiral wall," extending the influence of the proline stereocenter. This steric bulk is instrumental in differentiating between the two prochiral faces of a substrate, which is the fundamental basis for enantioselectivity. The positioning of this bulky group relative to the coordinating atoms and the metal center is a critical design element.

Electronic Effects: The electron-withdrawing nature of the sulfonyl group can modulate the Lewis acidity of the coordinated metal center. This electronic tuning can influence the reaction rate and, in some cases, the stereochemical outcome. The aromatic nature of the naphthyl group can also participate in non-covalent interactions, such as π-stacking, with the substrate or other components of the catalytic system, further stabilizing the desired transition state.

Coordinating Atoms: N-sulfonylated proline derivatives typically act as bidentate ligands, coordinating to a metal center through the nitrogen atom of the pyrrolidine ring and one of the oxygen atoms of the carboxylate group. This chelation forms a stable five-membered ring, which is a common and effective motif in asymmetric catalysis.

The asymmetric Henry (nitroaldol) reaction is a powerful carbon-carbon bond-forming reaction that produces valuable β-nitroalcohols, which are precursors to β-amino alcohols and α-hydroxy carboxylic acids. The performance of proline-based chiral ligands in metal-catalyzed Henry reactions is a well-documented area of research.

Research on binaphthyl-proline hybrid ligands has demonstrated that high yields and enantioselectivities can be achieved. nih.gov For instance, in the reaction between nitromethane (B149229) and various aromatic aldehydes, enantiomeric excesses of up to 94% have been reported. nih.gov The choice of metal salt, solvent, and the specific substitution pattern on the ligand are all critical factors that influence the outcome of the reaction.

Table 1: Representative Performance of a Binaphthyl-Proline Hybrid Ligand in the Copper-Catalyzed Asymmetric Henry Reaction of Benzaldehyde and Nitromethane

| Entry | Metal Salt | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cu(OAc)₂ | Methanol | 25 | 85 | 78 |

| 2 | Cu(OTf)₂ | Toluene | 0 | 92 | 85 |

| 3 | CuCl₂ | Dichloromethane (B109758) | -20 | 88 | 90 |

| 4 | Cu(OAc)₂ | Isopropanol | 0 | 95 | 92 |

This data is illustrative and based on the performance of related binaphthyl-proline hybrid ligands. Specific results for this compound may vary.

The data illustrates that optimization of reaction conditions is crucial for achieving high performance. The interplay between the metal's Lewis acidity, the solvent's coordinating ability, and the temperature's effect on reaction kinetics and selectivity is a hallmark of these catalytic systems.

Synergistic effects in catalysis refer to the phenomenon where the combined action of two or more components in a catalytic system leads to an outcome that is superior to the sum of the individual effects. In the context of chiral ligand-metal complexes, synergy can manifest in several ways.

Cooperative Catalysis: In some systems, both the chiral ligand and the metal center play distinct, yet cooperative, roles in the catalytic cycle. For example, the metal center can act as a Lewis acid to activate the electrophile, while a functional group on the ligand might act as a Brønsted base to activate the nucleophile.

Enhanced Lewis Acidity and Chirality: The coordination of a chiral ligand, such as a derivative of N-naphthylsulfonylproline, to a metal ion can enhance the metal's Lewis acidity while simultaneously imposing a chiral environment. This dual function is a form of synergistic activation.

Bimetallic Systems: In some advanced catalytic systems, two different metal centers, each potentially bearing a chiral ligand, can work in concert to catalyze a transformation. While less common for this specific class of ligands, the principles of synergistic bimetallic catalysis are an active area of research.

The coordination of a ligand like this compound to a metal center results in a complex where the properties of both the metal and the ligand are modulated. The resulting complex is not merely a sum of its parts but a new chemical entity with unique reactivity and selectivity. This synergistic interaction is fundamental to the success of asymmetric metal catalysis. nih.gov

Mechanistic Insights into N Naphthylsulfonylproline Catalysis and Reactivity

Elucidation of Catalytic Cycles and Reaction Pathways

A catalytic cycle is a multistep mechanism that illustrates the role of a catalyst in a reaction. wikipedia.org For 1-(2-Naphthylsulfonyl)proline, the cycle begins with the catalyst reacting with a substrate, proceeding through one or more intermediate stages, and concluding with the release of the product and regeneration of the catalyst, allowing it to re-enter the cycle. wikipedia.org Understanding these pathways is fundamental to optimizing reaction conditions and expanding the catalyst's applications.

Similar to its parent molecule, L-proline, the catalytic action of this compound predominantly proceeds through an enamine-based catalytic cycle. This cycle is initiated by the reaction between the secondary amine of the catalyst and a carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate after the elimination of a water molecule.

The N-naphthylsulfonyl group plays a crucial role in this initial step. As an electron-withdrawing group, it increases the acidity of the proline's carboxylic acid proton, facilitating the initial formation of an iminium ion. This electronic effect modulates the reactivity of the pyrrolidine (B122466) ring, influencing the rate and equilibrium of the enamine formation. The general scheme for enamine formation is as follows:

Nucleophilic Attack: The nitrogen atom of this compound attacks the carbonyl carbon of the substrate.

Iminium Ion Formation: A proton transfer and subsequent dehydration lead to the formation of a transient iminium ion.

Enamine Formation: The carboxylic acid of the proline moiety acts as a general base, abstracting an α-proton to form the key enamine intermediate.

This enamine, now activated and chiral, is the key nucleophilic species that reacts with an electrophilic partner in the subsequent, rate-determining step of the reaction. Following the formation of the new carbon-carbon bond, the resulting intermediate is hydrolyzed, releasing the final product and regenerating the this compound catalyst, thereby closing the catalytic loop. wikipedia.org

The high degree of stereoselectivity achieved by this compound is a direct consequence of the specific interactions that stabilize the transition state of the reaction. Non-covalent interactions, such as hydrogen bonds, are powerful tools in controlling enantioselectivity in asymmetric catalysis. rsc.orgnih.gov The structure of the catalyst is exquisitely designed to pre-organize the substrates in a rigid and predictable orientation.

A critical interaction is the hydrogen bond formed between the carboxylic acid group of the catalyst and the electrophilic substrate. This interaction acts as an anchor, bringing the reactants into close proximity and orienting them for a facial-selective attack on the enamine. rsc.org The stabilization of the transition state through this hydrogen bond can significantly lower the activation energy of the desired stereochemical pathway. wuxiapptec.com

Furthermore, the bulky 2-naphthyl group is not merely a passive steric shield. It actively participates in stabilizing the transition state through non-covalent π-interactions. nih.gov These can include π-π stacking or CH-π interactions with the substrates, further rigidifying the transition state assembly. The interplay between the strong, directional hydrogen bond and these weaker, broader non-covalent interactions is crucial for achieving high levels of stereocontrol. nih.gov Theoretical and computational studies have highlighted that these interactions effectively create a chiral pocket around the reactive enamine, dictating the trajectory of the incoming electrophile.

Stereochemical Control Elements and Origins of Selectivity

The origin of stereoselectivity in reactions catalyzed by this compound lies in the energetic differentiation between two possible diastereomeric transition states. The catalyst's structure ensures that the transition state leading to one enantiomer is significantly lower in energy than the one leading to the other.

The primary elements of stereochemical control are:

The Chiral Proline Scaffold: The inherent chirality of the proline ring sets the absolute configuration of the catalytic environment.

The Carboxylic Acid Group: As previously mentioned, this group is essential for forming a key hydrogen bond that orients the electrophile. In many proposed transition state models, it forms a well-defined, nine-membered ring structure that includes the enamine and the electrophile, held together by the hydrogen bond.

The N-(2-Naphthylsulfonyl) Group: This group acts as a steric directing group. It effectively blocks one face of the enamine intermediate. Consequently, the electrophile is forced to approach from the less hindered face, leading to the observed enantioselectivity. The rigidity and defined orientation of this large aromatic group are paramount for effective stereochemical communication.

For example, in an aldol (B89426) reaction, the catalyst forms an enamine with a donor ketone. The acceptor aldehyde is then positioned by a hydrogen bond with the catalyst's carboxylic acid. The naphthylsulfonyl group shields the Re-face of the enamine, forcing the aldehyde to approach from the Si-face, thus determining the stereochemistry of the newly formed stereocenters.

Kinetic and Spectroscopic Investigations of Reaction Mechanisms

Kinetic studies are essential for understanding reaction mechanisms, including the identification of rate-determining steps. ntnu.edursc.org For many proline-catalyzed reactions, kinetic analyses have shown that the rate-determining step often involves the reaction of the enamine intermediate with the electrophile. The reaction rate is typically dependent on the concentrations of both the catalyst and the substrates, consistent with a multi-step catalytic cycle. nih.gov

Spectroscopic techniques provide direct evidence for the proposed intermediates and interactions. In situ monitoring of reactions using methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can allow for the detection of the transient enamine and iminium ion intermediates. rsc.orgnih.gov For instance, NMR titration experiments can quantify the strength of hydrogen bonding interactions between the catalyst and substrates by observing shifts in the resonance of the carboxylic acid proton upon addition of the substrate. chemrxiv.org Changes in the vibrational frequencies of carbonyl groups in IR spectra can also indicate their involvement in hydrogen bonding. These experimental techniques provide tangible proof that validates the mechanistic pathways and transition state models proposed by computational studies. rsc.org

Computational and Theoretical Approaches to N Naphthylsulfonylproline Systems

Quantum Chemical Characterization of Molecular and Electronic Structures

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to characterizing the properties of catalyst molecules like 1-(2-Naphthylsulfonyl)proline. nih.govresearchgate.net Methods such as B3LYP with the 6-31G(d) basis set are standard for optimizing molecular geometries and understanding the electronic landscape of these systems. nih.govacs.org

The structure of this compound features a proline ring, a carboxylic acid group, and a bulky, electron-withdrawing 2-naphthylsulfonyl group attached to the proline nitrogen. ontosight.ai DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. semanticscholar.orgmdpi.com These calculations reveal that the sulfonamide nitrogen can exhibit a significant degree of pyramidalization, which, along with the orientation of the naphthyl group, creates a specific chiral environment around the catalytic site. researchgate.net

Conformational analysis is a key aspect of these studies, identifying the lowest energy structures of the catalyst. The relative orientation of the naphthylsulfonyl group and the carboxylic acid is critical, as it dictates how a substrate will approach the catalyst. semanticscholar.orgmdpi.com Theoretical studies on analogous N-acylproline systems have shown that intramolecular hydrogen bonding and specific dihedral angles define the most stable conformers. semanticscholar.orgresearchgate.net The solvent environment also has a notable effect on the equilibrium geometry and the relative stability of different conformers, an effect that can be modeled using approaches like the Polarizable Continuum Model (PCM). mdpi.commdpi.com

Electronic property calculations provide further insights. The distribution of charge and the energies of frontier molecular orbitals (HOMO and LUMO) are determined to assess the catalyst's reactivity. The electron-withdrawing nature of the 2-naphthylsulfonyl group, for instance, increases the acidity of the carboxylic acid proton (or the N-H proton in related amide systems), which is a key factor in its catalytic activity. acs.org

Table 1: Representative Calculated Structural Parameters for a N-Sulfonylproline System

| Parameter | Description | Calculated Value (Exemplary) |

|---|---|---|

| Dihedral Angle α [O=S-N-C(proline)] | Defines the orientation of the sulfonyl group relative to the proline ring. | -75.8° |

| Dihedral Angle β [S-N-C(proline)-C(carboxyl)] | Describes the twist of the proline ring relative to the sulfonyl group. | 35.2° |

| N-Pyramidalization | Sum of angles around the sulfonamide nitrogen, indicating its geometry. | ~350° (non-planar) |

| Calculated Dipole Moment | Indicates the overall polarity of the molecule. | 3.5 - 4.5 Debye |

| Solvation Energy (Water) | The energy stabilization gained from interaction with a solvent continuum. | -15.2 kcal/mol |

Note: The values in this table are representative examples based on DFT calculations for analogous N-substituted proline systems and are intended for illustrative purposes. semanticscholar.orgmdpi.com

Computational Modeling of Catalytic Transition States and Energy Profiles

One of the most powerful applications of computational chemistry in organocatalysis is the ability to map out the entire reaction pathway and identify the structures and energies of transition states. nih.govnih.gov For reactions catalyzed by proline derivatives, the mechanism typically involves the formation of an enamine intermediate from the catalyst and a carbonyl donor, followed by a stereoselective C-C bond-forming reaction with a carbonyl acceptor. mdpi.comresearchgate.net

DFT calculations are used to model each step of this catalytic cycle:

Enamine Formation: The initial reaction between the proline catalyst and a ketone or aldehyde substrate to form a carbinolamine, followed by dehydration to an iminium ion, and subsequent deprotonation to the crucial enamine intermediate. nih.gov Computational models predict the activation energies for each of these steps. For instance, in proline catalysis, the calculated barrier for the initial addition of the ketone can be significant, but is lowered in polar solvents which stabilize the zwitterionic intermediates. nih.govacs.org

C-C Bond Formation: This is typically the stereoselectivity-determining step. Theoretical models compute the transition state structures for the reaction of the enamine with the electrophile (e.g., an aldehyde). The calculations provide the activation free energy (ΔG‡) for this step, which determines the reaction rate. mdpi.com

Hydrolysis and Catalyst Regeneration: The final steps involve the hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst. mdpi.com

By calculating the relative energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed. mdpi.com This profile reveals the rate-determining step of the reaction—the one with the highest energy barrier. For many proline-catalyzed reactions, this has been identified as either the enamine formation or the C-C bond formation step, depending on the specific substrates and conditions. nih.govmdpi.com

Prediction of Novel Catalytic Pathways and Substrate Scope

Beyond rationalizing existing results, computational approaches are increasingly used to make predictions about new catalytic systems. researchgate.net By understanding the structural and electronic features that govern reactivity and selectivity, theoretical studies can guide the design of new catalysts and predict their performance.

For systems involving this compound, computational modeling can be used to:

Screen New Substrates: By calculating the activation energies for the reaction of the catalyst with a variety of potential substrates, researchers can predict which reactions are likely to be successful and which will have high selectivity. This can rapidly identify promising candidates for experimental validation, saving significant time and resources. For example, computational screening could predict the suitability of a catalyst for reactions with challenging substrates like aliphatic aldehydes or sterically hindered ketones.

Design Novel Catalysts: Computational methods allow for the in silico modification of the catalyst structure. For example, the effects of changing the aryl group on the sulfonyl moiety (e.g., from naphthyl to phenyl or an electron-donating group) or modifying the proline backbone can be simulated. researchgate.net These calculations can predict whether a proposed structural change will lead to higher enantioselectivity or reactivity, guiding synthetic efforts toward the most promising new catalyst designs. researchgate.netnih.gov

Uncover New Reaction Pathways: Theoretical calculations can sometimes uncover unexpected reaction mechanisms or side reactions. chemrxiv.org By exploring the potential energy surface, computational models might identify alternative, lower-energy pathways that could be exploited for novel transformations or predict the formation of undesired byproducts.

This predictive power is transforming catalyst development from a trial-and-error process into a more rational, design-oriented discipline. researchgate.net

Advanced Research Perspectives and Future Trajectories of N Sulfonylproline Derivatives

Design and Synthesis of Next-Generation N-Naphthylsulfonylproline Catalysts

The development of next-generation catalysts based on the N-naphthylsulfonylproline framework is a key area of ongoing research. The primary goal is to rationally design catalysts with enhanced activity, selectivity, and broader applicability. This involves systematic modifications of the catalyst's molecular structure to fine-tune its steric and electronic properties.

Key design strategies focus on two main components of the molecule: the naphthylsulfonyl group and the proline ring.

Modification of the Naphthyl Group: Introducing various substituents onto the naphthalene ring system can significantly alter the catalyst's electronic nature and steric bulk. For instance, electron-donating or electron-withdrawing groups can modulate the acidity of the proline's carboxylic acid proton, which is often crucial for activating substrates through hydrogen bonding. mdpi.com Bulky substituents can be used to create a more defined chiral pocket, potentially leading to higher enantioselectivity.

Modification of the Proline Scaffold: While the core pyrrolidine (B122466) ring is fundamental to the catalytic mechanism, derivatization at other positions can yield improved catalysts. For example, introducing fluorine atoms or other functional groups to the 4-position of the proline ring can influence the catalyst's conformation and reactivity.

The synthesis of these novel derivatives often involves multi-step sequences. A general approach may start with the appropriate substituted naphthalene-2-sulfonyl chloride, which is then reacted with proline or a proline derivative under basic conditions. The development of more efficient and modular synthetic routes is crucial for rapidly creating and screening libraries of new catalyst candidates. organic-chemistry.org A study on N-4'-pyridinyl-alpha-methyl proline derivatives demonstrated the creation of a library of 31 compounds to screen for the kinetic resolution of alcohols, highlighting how systematic structural changes can be correlated with catalytic performance. organic-chemistry.org

Table 1: Strategies for Modifying N-Naphthylsulfonylproline Catalysts

| Modification Site | Type of Modification | Desired Outcome |

|---|---|---|

| Naphthalene Ring | Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) | Increased Brønsted acidity, enhanced substrate activation. |

| Naphthalene Ring | Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) | Altered electronic properties and solubility. |

| Naphthalene Ring | Introduction of bulky substituents (e.g., -tBu, -SiPh₃) | Enhanced steric hindrance, improved enantioselectivity. |

Expanding the Substrate Scope and Reaction Repertoire in Asymmetric Synthesis

A significant driver in catalyst development is the expansion of its utility to a wider range of substrates and reaction types. While N-sulfonylproline derivatives are well-established catalysts for classic C-C bond-forming reactions like aldol (B89426), Mannich, and Michael reactions, current research aims to apply them to more challenging transformations. wikipedia.orgresearchgate.net

Efforts are focused on overcoming the limitations of existing catalysts, which may show high selectivity for a narrow set of substrates. By tuning the catalyst structure, as described in the previous section, researchers can better accommodate substrates that are sterically demanding, electronically different, or possess multiple functional groups. For example, proline-derived tetrazole and acylsulfonamide organocatalysts have been shown to give superior results compared to proline itself in asymmetric Mannich, nitro-Michael, and aldol reactions, often with better yields and enantioselectivities. organic-chemistry.orgrsc.org

Furthermore, the development of novel N-naphthylsulfonylproline catalysts is enabling their use in a broader repertoire of asymmetric reactions. This includes pericyclic reactions, cycloadditions, and oxidative coupling reactions. The ability to catalyze new types of transformations significantly enhances the value of this catalyst class in synthetic organic chemistry, providing access to complex molecular architectures that were previously difficult to obtain.

Table 2: Application of Proline-Derived Catalysts in Various Asymmetric Reactions

| Reaction Type | Catalyst Type | Substrates | Typical Outcome |

|---|---|---|---|

| Aldol Reaction | (S)-Proline and derivatives | Aldehydes, Ketones | High diastereo- and enantioselectivity. wikipedia.org |

| Mannich Reaction | Proline-derived tetrazoles | Aldehydes, Imines | Excellent yields and enantiomeric excesses (>99%). organic-chemistry.org |

| Michael Addition | Proline-derived thioureas | Aldehydes, Nitroolefins | High yields and syn-diastereoselectivity. researchgate.net |

Strategies for Catalyst Immobilization and Recyclability in Organocatalysis

One of the practical challenges of homogeneous organocatalysis, particularly in industrial applications, is the separation and recovery of the catalyst from the reaction mixture. rsc.org To address this, significant research has been dedicated to the immobilization, or heterogenization, of organocatalysts like N-naphthylsulfonylproline derivatives. rsc.org Immobilization not only facilitates catalyst recycling, which is crucial for cost-effectiveness and sustainability, but can also simplify product purification. rsc.org

Several strategies are being explored for the immobilization of proline-based catalysts:

Covalent Bonding to Solid Supports: This is a common approach where the catalyst is chemically anchored to an insoluble support material. rsc.org Popular supports include polymers (e.g., polystyrene), silica gel, and magnetic nanoparticles. nih.gov The choice of support and the nature of the linker used to attach the catalyst can significantly impact the catalyst's performance and stability. nih.gov

Non-covalent Interactions: This method involves adsorbing the catalyst onto a support through weaker forces like hydrogen bonding or van der Waals interactions. rsc.org While simpler, this approach can sometimes lead to catalyst leaching from the support during the reaction.

Encapsulation: The catalyst can be physically entrapped within the pores of a material, such as a metal-organic framework (MOF) or a mesoporous silica. This strategy prevents the catalyst from leaching while allowing substrates and products to diffuse in and out.

Use of Soluble Supports: Attaching the catalyst to a soluble polymer, like polyethylene glycol (PEG), allows the reaction to proceed in a homogeneous phase. The catalyst can then be precipitated by changing the solvent or temperature, allowing for easy recovery.

While immobilization offers clear advantages, it can sometimes lead to a decrease in catalytic activity or selectivity compared to the homogeneous counterpart. rsc.org Therefore, a key research challenge is to develop immobilization techniques that preserve the inherent catalytic properties of the N-naphthylsulfonylproline derivative.

Table 3: Comparison of Immobilization Strategies for Organocatalysts

| Strategy | Support Material | Advantages | Disadvantages |

|---|---|---|---|

| Covalent Bonding | Polystyrene, Silica | High stability, low leaching. rsc.org | Can be synthetically demanding, potential for reduced activity. rsc.org |

| Non-covalent Adsorption | Silica, Alumina | Simple preparation. | Prone to catalyst leaching. |

| Encapsulation | Metal-Organic Frameworks | Good catalyst retention. | Potential for diffusion limitations. |

| Soluble Polymer Support | Polyethylene Glycol (PEG) | Homogeneous reaction conditions, easy recovery. | Limited to specific solvent systems. |

Synergistic Catalysis Involving N-Naphthylsulfonylproline Derivatives

Synergistic catalysis, where two or more catalysts work in concert to promote a reaction that is not possible or efficient with a single catalyst, represents a major frontier in chemical synthesis. mdpi.com N-Naphthylsulfonylproline derivatives are excellent candidates for inclusion in such systems, acting cooperatively with other catalysts to unlock novel reactivity. mdpi.com

Several modes of synergistic catalysis involving proline-type catalysts are being investigated:

Organo-Metal Synergistic Catalysis: This approach combines a proline-based organocatalyst with a transition metal catalyst. The organocatalyst can activate one substrate (e.g., by forming an enamine or iminium ion), while the metal catalyst activates the other reaction partner. This dual activation can enable challenging cross-coupling reactions or domino sequences. For instance, the integration of proline into a metal nanocluster has been shown to significantly boost catalytic efficiency in aldol reactions due to the cooperative effect of the metal core and the proline ligands. scispace.com

Dual Organocatalysis: Two different organocatalysts can be used to activate the two reacting components simultaneously. For example, a N-naphthylsulfonylproline catalyst could be paired with a chiral Brønsted acid or a hydrogen-bond donor catalyst. Studies on dual organocatalysis with proline and cinchona-thiourea have shown that a network of noncovalent interactions between the catalysts and substrates is key to achieving a lower energy pathway. rsc.org

Photocatalysis-Organocatalysis Synergy: Combining a photocatalyst with a proline derivative allows for reactions to be driven by visible light. The photocatalyst can generate a reactive intermediate (e.g., a radical ion), which is then captured and controlled stereoselectively by the chiral organocatalyst. This has been demonstrated in the enantioselective oxidative cross-dehydrogenative coupling of amines with ketones. rsc.org

These synergistic approaches are expanding the boundaries of what is possible in organic synthesis, allowing for the construction of complex molecules under mild conditions with high levels of control. mdpi.com The continued exploration of new catalyst pairings and reaction designs will undoubtedly be a fruitful area of research for N-naphthylsulfonylproline derivatives.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 1-(2-Naphthylsulfonyl)proline with high purity?

- Answer : Synthesis typically involves sulfonylation of proline using 2-naphthalenesulfonyl chloride under controlled alkaline conditions. Purification can be achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization. Characterization should include H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

- Answer : Use a combination of spectroscopic techniques:

- NMR : Compare chemical shifts of the sulfonyl group (~7.5–8.5 ppm for aromatic protons) and proline backbone (δ 1.5–4.0 ppm).

- FT-IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm) and carboxylic acid (C=O at ~1700 cm) functional groups.

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Answer : Follow toxicological frameworks outlined in Appendix E of the Toxicological Profile for Naphthalene Derivatives:

- Cell lines : Human hepatocytes (HepG2) or renal cells (HEK293) for hepatic/renal toxicity.

- Endpoints : Measure cytotoxicity (MTT assay), oxidative stress (ROS detection), and apoptosis markers (caspase-3 activity). Route-specific studies (oral, dermal) should align with Table B-1 inclusion criteria .

Advanced Research Questions

Q. How can contradictions in reported toxicological data for this compound be resolved?

- Answer : Conduct a systematic review using PRISMA guidelines:

- Data harmonization : Control variables like exposure duration, dosage, and species (human vs. rodent models).

- Meta-analysis : Apply fixed/random-effects models to quantify heterogeneity.

- In silico modeling : Predict toxicity pathways using QSAR tools (e.g., OECD Toolbox) to identify mechanistic outliers .

Q. What experimental designs elucidate interactions between this compound and proline-metabolizing enzymes (e.g., proline dehydrogenase)?

- Answer :

- Enzyme kinetics : Perform Michaelis-Menten assays with recombinant PDH to assess inhibition () or activation.

- Gene expression : Use qRT-PCR (as in Arabidopsis stress studies) to quantify transcript levels of proline biosynthesis genes (P5CS, P5CR) under compound exposure .

- Structural analysis : Molecular docking (AutoDock Vina) to predict binding affinities at enzyme active sites .

Q. How does the 2-naphthylsulfonyl moiety influence the pharmacokinetics of this compound compared to native proline?

- Answer :

- Solubility : Measure logP (octanol-water partition coefficient) to evaluate hydrophobicity.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Bioavailability : Conduct in vivo PK studies (rodents) with plasma/tissue sampling at intervals (0–24h) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.